molecular formula C18H20ClF2N3O2S B2623750 N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride CAS No. 1217042-64-2

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride

Cat. No.: B2623750
CAS No.: 1217042-64-2
M. Wt: 415.88
InChI Key: ZHZFYBKBSAVTRM-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with 4,6-difluoro groups, a furan-2-carboxamide moiety, and a diethylaminoethyl side chain. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4,6-difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2S.ClH/c1-3-22(4-2)7-8-23(17(24)14-6-5-9-25-14)18-21-16-13(20)10-12(19)11-15(16)26-18;/h5-6,9-11H,3-4,7-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZFYBKBSAVTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)F)F)C(=O)C3=CC=CO3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClF2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(diethylamino)ethyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride is a synthetic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound belongs to the class of benzo[d]thiazole derivatives, which are recognized for their diverse pharmacological properties.

Chemical Structure and Properties

The compound's structure includes:

  • Benzo[d]thiazole moiety : Known for its role in various biological activities.
  • Difluorobenzene and diethylamino groups : These enhance the compound's pharmacological properties, potentially increasing its interaction with biological targets.
  • Furan-2-carboxamide structure : This contributes to its unique biological activity profile.

The hydrochloride form of the compound improves its solubility and stability, making it suitable for pharmaceutical applications.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The compound may inhibit key enzymes involved in cancer progression, such as poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells.

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibition of PARP and other cancer-related pathways
AntimicrobialPotential antibacterial activity against various strains
Enzyme InhibitionInteraction with key metabolic enzymes

Antimicrobial Activity

Emerging studies suggest that this compound may also possess antimicrobial properties. The presence of functional groups such as the difluorobenzo[d]thiazole could enhance its effectiveness against bacterial strains.

Case Studies and Research Findings

  • In Vitro Studies : Laboratory tests have demonstrated that derivatives of benzo[d]thiazole exhibit cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures have shown IC50 values indicating significant inhibition of cell proliferation in human cancer cell lines.
  • Mechanism of Action : The mechanism by which this compound exerts its effects may involve the modulation of signaling pathways related to cell growth and apoptosis. This is particularly relevant in the context of cancers that rely on specific signaling cascades for survival.
  • Comparative Analysis : In studies comparing various benzo[d]thiazole derivatives, this compound has been noted for its superior potency against certain cancer types compared to other analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Benzothiazole Derivatives

describes benzothiazole–isoquinoline derivatives with varying substituents (methoxy, fluoro, nitro, chloro, bromo) on the benzothiazole ring. A comparison of key properties is shown below:

Compound Substituents HPLC Purity (%) Melting Point (°C) Yield (%)
Target Compound (4,6-F₂) 4,6-difluoro Not Reported Not Reported Not Reported
4l (6-F) 6-fluoro 92.1 250.3 78.24
4n (6-NO₂) 6-nitro 93.5 260.1 71.83
4o (4,6-Cl₂) 4,6-dichloro 94.8 255.7 86.40

Key Observations :

  • Fluorine vs. Nitro/Chloro : Fluorine’s smaller size and higher electronegativity may improve metabolic stability compared to nitro or chloro groups, which are bulkier and prone to metabolic reduction or hydrolysis .
  • Melting Points: The 4,6-dichloro derivative (4o) has a lower melting point (255.7°C) than the 6-nitro analog (260.1°C), suggesting nitro groups enhance crystallinity via stronger intermolecular interactions.
Role of the Diethylaminoethyl Group

The diethylaminoethyl side chain in the target compound is structurally similar to intermediates like 2-(N,N-diethylamino)ethyl chloride hydrochloride (CAS 869-24-9, ). This group contributes to:

  • Solubility : Protonation of the tertiary amine in acidic conditions (as a hydrochloride salt) enhances water solubility, critical for bioavailability.
  • Pharmacokinetics: The diethylaminoethyl moiety may act as a proton sponge, aiding endosomal escape in drug delivery systems, a feature absent in non-aminated analogs .
Comparison with Amide-Containing Compounds

Amide linkages are common in bioactive molecules. For example:

  • Pesticides (–5): Compounds like chlorsulfuron (amide-triazine) and thifluzamide (benzothiazole-carboxamide) rely on amides for target binding.
  • Antimicrobial/Antitumor Agents (): 1,3,4-Thiadiazole carboxamides exhibit bioactivity via hydrogen bonding. The target compound’s benzothiazole-furan amide could mimic these interactions but with improved aromatic stacking due to fluorine’s electron-withdrawing effects .
Crystallographic and Hydrogen-Bonding Patterns

highlights that N-substituted benzothiazole acetamides form R₂²(8) hydrogen-bonded dimers , stabilizing crystal structures. The target compound’s 4,6-difluoro substituents may disrupt such packing (due to steric/electronic effects), reducing crystallinity and enhancing solubility compared to dichlorophenyl analogs .

Research Implications

  • Drug Design : The 4,6-difluoro substitution offers a balance between lipophilicity and polarity, ideal for CNS targets requiring blood-brain barrier penetration.
  • Synthetic Routes : Intermediate strategies from (e.g., carbodiimide coupling) could be adapted for scalable synthesis .
  • Biological Screening: Prioritize assays for kinase inhibition or antimicrobial activity, given structural parallels to thiadiazole and isoquinoline derivatives .

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